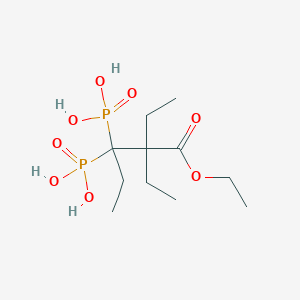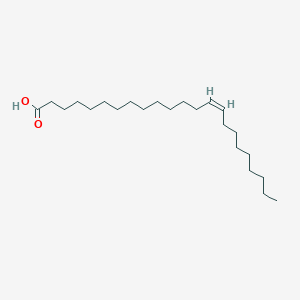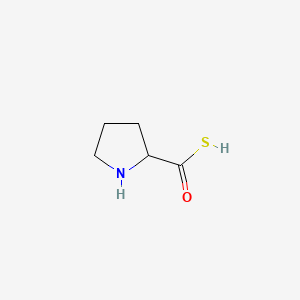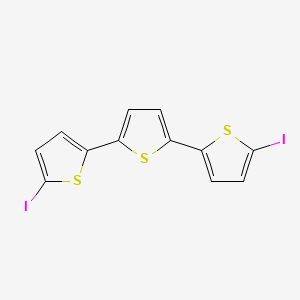
2,5-bis(5-iodothiophen-2-yl)thiophene
Descripción general
Descripción
5,5’‘-Diiodo-2,2’5’,2’'-terthiophene: is a chemical compound with the molecular formula C12H6I2S3 . It is a derivative of terthiophene, where two iodine atoms are substituted at the 5 and 5’’ positions of the terthiophene ring system. This compound is of significant interest in the field of organic electronics and materials science due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo substitution reactions where the iodine atoms are replaced by other functional groups. For example, it can react with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Grignard reagents, organolithium compounds, palladium catalysts.
Coupling Reactions: Boronic acids or esters, palladium catalysts, bases such as potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: New terthiophene derivatives with various functional groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction Reactions: Modified terthiophene compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene is used as a building block in the synthesis of more complex organic molecules and polymers. It is particularly valuable in the development of organic semiconductors and conductive polymers.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of terthiophene, including 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene, are studied for their potential use in bioelectronics and as components in biosensors.
Industry: In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene is primarily related to its electronic properties. The presence of iodine atoms at the 5 and 5’’ positions significantly alters the electronic distribution within the terthiophene ring system, enhancing its ability to participate in electronic conduction and charge transfer processes. This makes it an effective component in organic electronic devices, where it can facilitate the movement of electrons or holes through the material.
Comparación Con Compuestos Similares
5,5’‘-Dibromo-2,2’5’,2’'-terthiophene: Similar to 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene but with bromine atoms instead of iodine. It has slightly different electronic properties due to the different halogen atoms.
2,2’5’,2’'-Terthiophene: The parent compound without any halogen substitution. It has different reactivity and electronic properties compared to its halogenated derivatives.
5,5’‘-Diiodo-2,2’-bithiophene: A related compound with two thiophene rings instead of three. It has different structural and electronic characteristics.
Uniqueness: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene is unique due to the presence of iodine atoms, which significantly influence its electronic properties. The larger atomic size and higher electronegativity of iodine compared to other halogens like bromine or chlorine result in distinct reactivity and electronic behavior. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Propiedades
IUPAC Name |
2,5-bis(5-iodothiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTCAGOSLSIKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)I)C3=CC=C(S3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146508 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104499-99-2 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260895.png)
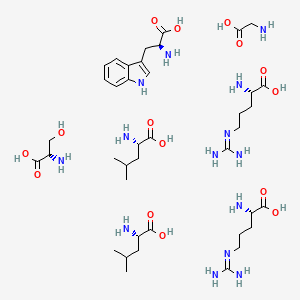
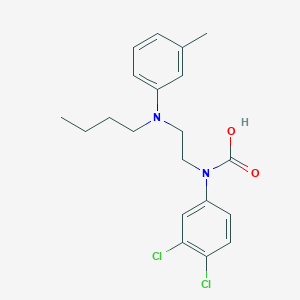
![(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260914.png)
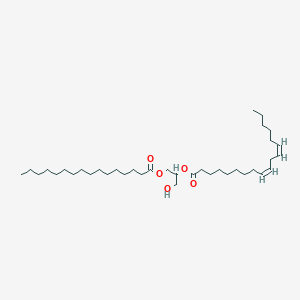
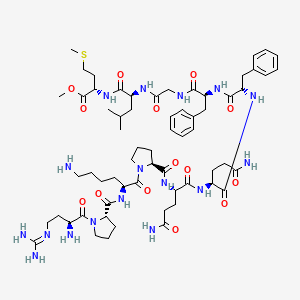
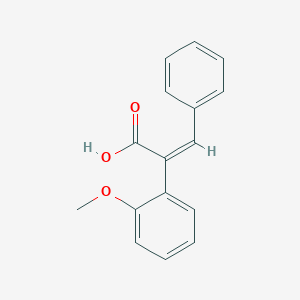
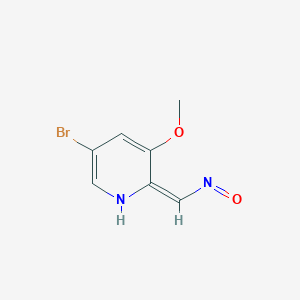
![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)
